2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-26(29-21-15-17-23(18-16-21)34-22-11-5-2-6-12-22)19-31-25-14-8-7-13-24(25)27(30-28(31)33)20-9-3-1-4-10-20/h1-18H,19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLOTCDVHBZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 4-phenoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce halogens, alkyl groups, or other substituents.
Scientific Research Applications
Biological Activities
Quinazoline derivatives, including 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide, have been studied for a range of biological activities:
- Anticancer Activity : Research has shown that quinazoline derivatives can inhibit various cancer cell lines. For instance, studies indicate that modifications to the quinazoline structure can enhance cytotoxicity against breast and lung cancer cells.
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Quinazoline derivatives have been investigated for their ability to modulate inflammatory responses, making them potential candidates for treating conditions like rheumatoid arthritis.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate anilines and isocyanides.
- Substitution Reactions : The introduction of the phenoxyphenyl group is accomplished via electrophilic aromatic substitution or cross-coupling methods.
- Optimization for Biological Activity : Research indicates that structural modifications can significantly enhance biological activity, leading to the design of more potent analogs.
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
- Antimicrobial Evaluation : In a study assessing various quinazoline derivatives for antimicrobial activity, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
- Neuroprotective Research : A recent investigation into neuroprotective agents highlighted this compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in treating neurodegenerative disorders like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
Key Comparative Analysis
Core Structure Variations: The 1,2-dihydroquinazolinone core in the target compound distinguishes it from analogues with triazinoindole (e.g., Compound 24) or tetrahydroisoquinoline (e.g., CHEBI:107379) cores. Quinazolinones are associated with kinase inhibition (e.g., EGFR), while triazinoindoles often exhibit antitumor activity via DNA intercalation .
Substituent Effects: The 4-phenoxyphenyl group in the target compound enhances lipophilicity compared to 4-sulfamoylphenyl () or 4-bromophenyl () substituents. This may improve CNS bioavailability but reduce aqueous solubility .
Synthetic Pathways: The target compound likely follows a condensation reaction between a quinazolinone intermediate and 4-phenoxyphenylacetamide, analogous to methods in and . In contrast, triazinoindole derivatives () require thiourea cyclization, and sulfonamide-containing analogues () involve diazonium salt coupling .
The absence of a sulfonamide group (cf. ) may reduce off-target effects on carbonic anhydrase .
Biological Activity
The compound 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a quinazoline ring and an acetamide functional group. The presence of these moieties contributes to its potential interactions with biological targets.
Biological Activities
Quinazoline derivatives have been extensively studied for various biological activities, including:
- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some studies report that quinazoline derivatives possess antibacterial and antifungal activities, making them useful in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, such as kinases .
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis .
- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels within cells, the compound may help in reducing cellular damage associated with chronic diseases .
Case Studies
Several studies have highlighted the biological activity of similar quinazoline derivatives:
- Anticancer Activity Study : A derivative similar to the target compound was tested against multiple cancer cell lines. It showed IC50 values in the low micromolar range, indicating potent anticancer properties .
- Anti-inflammatory Study : Research demonstrated that a related quinazoline derivative significantly reduced edema in animal models of inflammation when administered at therapeutic doses .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of a series of quinazoline compounds against Gram-positive and Gram-negative bacteria, revealing promising results for potential antibiotic development .
Data Table
Here is a summary table comparing various quinazoline derivatives and their reported biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(2-oxo-4-phenylquinazolin)acetamide | Quinazoline core with acetamide | Anticancer activity |
| N-(4-methylphenyl)-2-(4-hydroxyquinazolin)acetamide | Methyl substitution on phenyl | Antibacterial activity |
| N-(3-chlorophenyl)-2-(4-methoxyquinazolin)acetamide | Chloro and methoxy substituents | Anticancer properties |
| N-(4-fluorophenyl)-3-(3-pyridyl)quinazoline | Different substitution pattern | Inhibitor of specific kinases |
Q & A
Q. What are the established synthetic routes for synthesizing this quinazolinone-acetamide derivative, and what intermediates are critical?
The compound can be synthesized via multi-step reactions involving condensation of substituted quinazolinone precursors with phenoxyacetamide derivatives. Key intermediates include 4-phenyl-1,2-dihydroquinazolin-2-one and activated acetamide moieties. Reaction conditions (e.g., coupling agents like EDCI/HOBt, solvents such as DMF, and temperatures of 60–80°C) are crucial for achieving high yields. Characterization of intermediates via -NMR and LC-MS ensures structural fidelity before proceeding to final coupling steps .
Q. Which spectroscopic and crystallographic techniques are recommended for structural validation?
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography: For unambiguous determination of stereochemistry and crystal packing, as demonstrated in studies of analogous quinazolinone derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates.
- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity.
- Dose-Response Studies: IC determination with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for improved synthetic efficiency?
Quantum mechanical calculations (e.g., density functional theory, DFT) can model transition states and identify energetically favorable pathways. For example, reaction path searches using software like GRRM or Gaussian can predict regioselectivity in heterocyclic ring formation. Experimental validation via small-scale trials under predicted conditions (e.g., solvent polarity, temperature) refines computational models iteratively .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis: Systematic review of published datasets to identify confounding variables (e.g., cell line variability, assay protocols).
- Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to isolate pharmacophoric groups responsible for activity.
- Molecular Dynamics Simulations: To assess target binding stability and explain discrepancies in IC values across studies .
Q. How can advanced statistical design of experiments (DoE) improve process optimization?
- Factorial Designs: Identify critical parameters (e.g., catalyst loading, solvent ratio) affecting yield.
- Response Surface Methodology (RSM): Optimize reaction conditions (e.g., temperature, time) using central composite designs.
- Robustness Testing: Evaluate parameter interactions to ensure scalability, as applied in analogous heterocyclic syntheses .
Q. What mechanistic insights can be gained from studying degradation products under stress conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS analysis reveal hydrolytically labile bonds (e.g., amide or ester linkages). Stability data inform storage conditions and guide structural modifications to enhance metabolic stability .
Methodological Considerations
Q. How should researchers validate target engagement in cellular models?
- Pull-Down Assays: Use biotinylated analogs of the compound with streptavidin beads to isolate bound proteins.
- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation upon compound treatment to confirm binding.
- Knockdown/Overexpression Models: CRISPR/Cas9 or siRNA-mediated target modulation to correlate activity with expression levels .
Q. What in silico tools predict pharmacokinetic properties for this compound?
Q. How can researchers mitigate batch-to-batch variability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
